The Core Mechanism of Eleclazine: A Technical Guide to Late Sodium Current Inhibition
The Core Mechanism of Eleclazine: A Technical Guide to Late Sodium Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine (formerly GS-6615) is a potent and selective inhibitor of the late sodium current (INaL), a sustained component of the fast sodium current in cardiomyocytes.[1][2] Under normal physiological conditions, the INaL is a minor contributor to the cardiac action potential. However, in various pathological states, including myocardial ischemia, heart failure, and certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), the INaL is significantly enhanced.[1] This aberrant increase in inward sodium current during the plateau phase of the action potential leads to intracellular sodium and subsequent calcium overload, contributing to electrical instability and arrhythmias.[3] Eleclazine's targeted inhibition of this late current presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth exploration of Eleclazine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Mechanism of Action: Selective Inhibition of the Late Sodium Current
The primary molecular target of Eleclazine is the voltage-gated sodium channel Nav1.5, the predominant sodium channel isoform in the heart.[4] Unlike traditional Class I antiarrhythmic drugs that primarily block the peak sodium current, Eleclazine exhibits a high degree of selectivity for the late component of the sodium current.[1] This selectivity is crucial as it allows Eleclazine to counteract the pathological consequences of an enhanced INaL with minimal impact on the normal cardiac conduction, which is primarily dependent on the peak sodium current.[1]
The enhanced late sodium current in pathological conditions can arise from defects in the inactivation gating of the Nav1.5 channel, leading to a "leaky" channel that allows a persistent influx of sodium ions throughout the action potential plateau.[3] Eleclazine is thought to bind to a site within the channel pore, preferentially interacting with the open or inactivated states of the channel, thereby stabilizing the inactivated state and reducing the number of channels that can reopen during the plateau phase.[1]
The downstream consequence of INaL inhibition by Eleclazine is the reduction of intracellular sodium accumulation. This, in turn, mitigates the secondary calcium overload that occurs via the reverse mode of the sodium-calcium exchanger (NCX). By preventing this pathological calcium buildup, Eleclazine helps to restore normal action potential duration, reduce early afterdepolarizations (EADs), and suppress triggered arrhythmias.[3]
Quantitative Data on Eleclazine's Potency and Selectivity
The following tables summarize the key quantitative data regarding Eleclazine's inhibitory activity on various ion channels and its electrophysiological effects.
Table 1: Inhibitory Potency (IC50) of Eleclazine on Cardiac Ion Currents
| Ion Current | Cell Type/Expression System | Experimental Condition | IC50 (µM) | Reference |
| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -120 mV | 0.72 ± 0.06 | [1] |
| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -80 mV | 0.26 ± 0.01 | [5] |
| Late INa | Human Cardiac Voltage-Gated Sodium Channels | - | 0.62 ± 0.12 | [6] |
| Late INa (ATX-II activated) | Rat Ventricular Myocytes | - | ~0.2 | [6] |
| Peak INa | Rabbit Ventricular Myocytes | 0.1 Hz stimulation, Holding Potential -120 mV | >10 (8.8 ± 2.1% inhibition at 10 µM) | [1] |
| IKr (hERG) | - | - | 14.2 | [1] |
| Tonic Block INaP | hiPSC-derived Cardiomyocytes | - | 2.5 | [7] |
| Use-Dependent Block INaP (10 Hz) | hiPSC-derived Cardiomyocytes | - | 0.6 | [7] |
Table 2: Electrophysiological Effects of Eleclazine
| Parameter | Animal Model/Cell Type | Experimental Condition | Effect | Reference |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | ATX-II induced prolongation | Shortening | [1] |
| QT Interval | Rabbit Isolated Heart | ATX-II induced prolongation | Shortening | [1] |
| Ventricular Tachycardia (VT) Incidence | Intact Porcine Model | Catecholamine-induced | 56% reduction | [8] |
| Ventricular Effective Refractory Period (VERP) | Langendorff Rabbit Heart | Myocardial stretch | Prolongation | [9] |
Experimental Protocols
Measurement of Late Sodium Current in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure INaL in isolated ventricular myocytes, often enhanced by Anemonia sulcata toxin II (ATX-II) to mimic pathological conditions.
a. Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or other suitable animal hearts using established protocols involving collagenase and protease digestion.
b. Solutions:
-
Internal (Pipette) Solution (in mM):
-
CsF: 110
-
CsCl: 20
-
NaF: 10
-
EGTA: 10
-
HEPES: 10
-
pH adjusted to 7.35 with CsOH[10]
-
-
External (Bath) Solution (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
pH adjusted to 7.4 with NaOH[11]
-
c. Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit both peak and late sodium currents.[1]
-
The late sodium current is measured as the average current during the final 100-200 ms of the depolarizing pulse.[12]
-
To enhance the late current, perfuse the cell with the external solution containing a low concentration of ATX-II (e.g., 3 nM).[1]
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After establishing a stable enhanced late current, apply different concentrations of Eleclazine to determine the dose-dependent inhibition and calculate the IC50.
d. Data Analysis: The current amplitude is normalized to the cell capacitance (pA/pF). The percentage of inhibition at each concentration of Eleclazine is calculated relative to the control (ATX-II alone) to construct a dose-response curve and determine the IC50 value.
Langendorff-Perfused Heart Model for Assessing Electrophysiological Effects
This ex vivo model allows for the study of Eleclazine's effects on the global electrical activity of the heart.
a. Preparation: The heart is excised from a rabbit and retrogradely perfused via the aorta with Krebs-Henseleit solution on a Langendorff apparatus. The solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
b. Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the left ventricle using a MAP catheter. A pseudo-ECG is also recorded.
c. Experimental Protocol:
-
Allow the heart to stabilize for a period of time.
-
Record baseline MAP duration and QT interval.
-
Induce pro-arrhythmic conditions, for example, by perfusing with a low concentration of an IKr blocker or by inducing myocardial stretch.[9]
-
Once the pro-arrhythmic phenotype is stable (e.g., prolonged MAP duration, occurrence of EADs), perfuse the heart with Eleclazine at various concentrations.
-
Record the changes in MAP duration, QT interval, and the incidence of arrhythmias.
Visualizations
Signaling Pathway of Enhanced Late Sodium Current and Eleclazine's Intervention
Caption: Pathophysiological cascade leading to arrhythmias from an enhanced late sodium current and the inhibitory action of Eleclazine.
Experimental Workflow for Evaluating Late Sodium Current Inhibitors
Caption: A typical experimental workflow for characterizing the effects of a late sodium current inhibitor like Eleclazine.
Logical Relationship of Eleclazine's Therapeutic Effect
Caption: Logical flow from the pathological state to arrhythmias and how Eleclazine's mechanism leads to a therapeutic effect.
Conclusion
Eleclazine's mechanism of action, centered on the selective inhibition of the late sodium current, represents a targeted approach to treating cardiac arrhythmias driven by enhanced INaL. Its ability to restore normal cardiac electrophysiology without significantly affecting the peak sodium current underscores its potential as a safe and effective therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of late sodium current inhibition.
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
